molecular formula C20H24N2O3S B2856747 1-(4-Phenylpiperazin-1-yl)-4-(phenylsulfonyl)butan-1-one CAS No. 922849-94-3

1-(4-Phenylpiperazin-1-yl)-4-(phenylsulfonyl)butan-1-one

Cat. No. B2856747
CAS RN: 922849-94-3
M. Wt: 372.48
InChI Key: QQFQAYZDKYDRDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Phenylpiperazin-1-yl)-4-(phenylsulfonyl)butan-1-one, also known as PPSB, is a chemical compound that has been studied for its potential applications in scientific research. PPSB is a member of the piperazine family, which has been found to have a wide range of biological activities. The purpose of

Mechanism of Action

1-(4-Phenylpiperazin-1-yl)-4-(phenylsulfonyl)butan-1-one acts as a modulator of neurotransmitter receptors, specifically by binding to the allosteric site of the receptor and altering its activity. This results in changes in the release and uptake of neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
1-(4-Phenylpiperazin-1-yl)-4-(phenylsulfonyl)butan-1-one has been found to have a wide range of biochemical and physiological effects, including changes in neurotransmitter release, changes in synaptic plasticity, and alterations in behavior. It has been found to have potential as a treatment for depression, anxiety, and other neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

1-(4-Phenylpiperazin-1-yl)-4-(phenylsulfonyl)butan-1-one has several advantages for lab experiments, including its high affinity for several neurotransmitter receptors, its ability to modulate receptor activity, and its potential as a treatment for neuropsychiatric disorders. However, there are also limitations to its use, including its potential for toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several potential future directions for research on 1-(4-Phenylpiperazin-1-yl)-4-(phenylsulfonyl)butan-1-one. One area of focus could be the development of more selective compounds that target specific neurotransmitter receptors. Another potential direction could be the investigation of 1-(4-Phenylpiperazin-1-yl)-4-(phenylsulfonyl)butan-1-one's potential as a treatment for other neuropsychiatric disorders, such as schizophrenia or bipolar disorder. Additionally, further research could be conducted to determine the safety and efficacy of 1-(4-Phenylpiperazin-1-yl)-4-(phenylsulfonyl)butan-1-one in human clinical trials.

Synthesis Methods

1-(4-Phenylpiperazin-1-yl)-4-(phenylsulfonyl)butan-1-one can be synthesized through a multistep process involving the reaction of butanone with piperazine, followed by the reaction of the resulting intermediate with phenylsulfonyl chloride. The purity of the final product can be increased through recrystallization or chromatography techniques.

Scientific Research Applications

1-(4-Phenylpiperazin-1-yl)-4-(phenylsulfonyl)butan-1-one has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to have an affinity for several neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. 1-(4-Phenylpiperazin-1-yl)-4-(phenylsulfonyl)butan-1-one has also been found to have potential as a treatment for depression and anxiety disorders.

properties

IUPAC Name

4-(benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-20(12-7-17-26(24,25)19-10-5-2-6-11-19)22-15-13-21(14-16-22)18-8-3-1-4-9-18/h1-6,8-11H,7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFQAYZDKYDRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Phenylpiperazin-1-yl)-4-(phenylsulfonyl)butan-1-one

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